molecular formula C7H14NO3P B14619058 2-Cyanoethyl propan-2-yl methylphosphonate CAS No. 58264-11-2

2-Cyanoethyl propan-2-yl methylphosphonate

Cat. No.: B14619058
CAS No.: 58264-11-2
M. Wt: 191.16 g/mol
InChI Key: PHFSKVYGJADZAM-UHFFFAOYSA-N
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Description

2-Cyanoethyl propan-2-yl methylphosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by the presence of a cyanoethyl group, an isopropyl group, and a methylphosphonate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl propan-2-yl methylphosphonate typically involves the reaction of cyanoethyl alcohol with isopropyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl propan-2-yl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Aminoethyl derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

2-Cyanoethyl propan-2-yl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of novel pharmaceuticals.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl propan-

Properties

CAS No.

58264-11-2

Molecular Formula

C7H14NO3P

Molecular Weight

191.16 g/mol

IUPAC Name

3-[methyl(propan-2-yloxy)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C7H14NO3P/c1-7(2)11-12(3,9)10-6-4-5-8/h7H,4,6H2,1-3H3

InChI Key

PHFSKVYGJADZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)OCCC#N

Origin of Product

United States

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